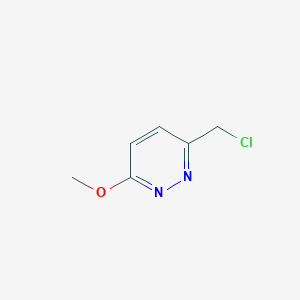

3-(Chloromethyl)-6-methoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-6-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXSVKPIIFBWPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631476 | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41227-73-0 | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41227-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-6-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(Chloromethyl)-6-methoxypyridazine

An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine: Properties, Synthesis, and Applications

Introduction: The Versatility of a Substituted Pyridazine

In the landscape of medicinal chemistry and agrochemical research, heterocyclic compounds form the bedrock of discovery. Among these, the pyridazine scaffold is a privileged structure, known for imparting a range of biological activities.[1][2] this compound (CAS No. 41227-73-0) is a key functionalized intermediate that offers significant synthetic potential. Its structure features a π-deficient pyridazine ring, a reactive chloromethyl group, and a modulating methoxy group. This unique combination of functionalities makes it a valuable building block for creating diverse molecular libraries aimed at novel therapeutic and agricultural agents.[3]

This technical guide provides a comprehensive analysis of this compound, tailored for researchers and drug development professionals. It delves into its physicochemical properties, outlines a representative synthetic protocol and analytical characterization methods, explores its chemical reactivity and synthetic utility, and provides essential safety and handling guidelines.

Part 1: Physicochemical and Structural Characteristics

A foundational understanding of a compound's properties is critical for its application in synthesis. While extensive experimental data for this compound is not widely published, we can consolidate known structural information and predict key properties based on its molecular architecture.

Structural and Molecular Data

The core data for this compound is summarized in the table below. The presence of a chlorine atom, an ether group, and two nitrogen atoms within an aromatic ring system results in a moderately polar molecule.

| Property | Value | Reference |

| CAS Number | 41227-73-0 | [4] |

| Molecular Formula | C₆H₇ClN₂O | [4][5] |

| Molecular Weight | 158.59 g/mol | [4] |

| Canonical SMILES | COC1=NN=C(C=C1)CCl | [5] |

| InChIKey | JFXSVKPIIFBWPF-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 0.6 | [5] |

| Appearance | (Expected) White to off-white solid |

Solubility Profile

Specific quantitative solubility data for this compound is limited. However, its structural features provide a basis for a qualitative assessment. The pyridazine core itself is soluble in water and many organic solvents.[6] The introduction of the methoxy and chloromethyl groups will influence this profile. The molecule's moderate polarity, with a predicted XlogP of 0.6, suggests it will exhibit solubility in a range of polar organic solvents like methanol, ethanol, acetone, and dichloromethane, while showing lower solubility in non-polar solvents such as hexane.[5][6]

Part 2: Synthesis and Analytical Characterization

Reliable access to high-purity material is essential for research and development. This section outlines a plausible synthetic route and standard analytical methods for quality control.

Representative Synthetic Protocol

The synthesis of this compound can be logically achieved via the side-chain chlorination of a methylpyridazine precursor. The following protocol is a representative method adapted from established procedures for similar heterocyclic systems.[7]

Objective: To synthesize this compound from 3-methyl-6-methoxypyridazine.

Materials:

-

3-methyl-6-methoxypyridazine

-

Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)

-

Anhydrous chloroform or carbon tetrachloride

-

Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, but recommended

-

1 M Sodium hydroxide solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-methoxypyridazine (1.0 eq.) and anhydrous chloroform.

-

Chlorination: Under an inert atmosphere (nitrogen or argon), add the chlorinating agent (e.g., TCCA, ~0.4 eq.) portion-wise to the solution. Causality: TCCA serves as a safe and effective source of chlorine radicals for selective benzylic-type chlorination.

-

Initiation: Add a catalytic amount of a radical initiator like AIBN.

-

Reaction: Heat the mixture to reflux (typically 60-65 °C for chloroform) and stir overnight.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove solid byproducts (e.g., cyanuric acid).

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium hydroxide and then saturated brine.[7] Causality: The base wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons, the aromatic protons on the pyridazine ring, and a key singlet for the chloromethyl (-CH₂Cl) protons.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 158.59, with a characteristic isotopic pattern (≈3:1 ratio for M and M+2) due to the presence of chlorine.[5]

-

High-Performance Liquid Chromatography (HPLC): Purity is best assessed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard choice.[8] Detection can be performed using a UV detector at a wavelength such as 215 nm or 254 nm.[8]

Part 3: Chemical Reactivity and Synthetic Applications

This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the chloromethyl group, which functions as a versatile electrophilic handle.

The -CH₂Cl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, to build more complex molecular architectures. This reactivity is a cornerstone of its utility in constructing libraries of potential drug candidates.[1][8]

The pyridazine ring itself, being electron-deficient, can also participate in certain reactions, although the chloromethyl group is the primary site of transformation. The methoxy group at the 6-position influences the electronic properties of the ring system.[1]

Caption: Reactivity of the chloromethyl group with various nucleophiles.

Part 4: Safety, Handling, and Storage

Proper safety protocols are paramount when working with reactive chemical intermediates. Although specific toxicological data for this compound is not publicly available, the data from structurally related compounds and the presence of a reactive chloromethyl group necessitate that it be handled with a high degree of caution.[9]

Hazard Assessment

-

Based on related pyridazines, this compound should be considered harmful if swallowed and a potential skin and serious eye irritant.[10][11][12]

-

Chloromethylated aromatic compounds are often alkylating agents and may be lachrymators. Therefore, it should be handled as a potentially toxic and mutagenic substance.

-

Avoid breathing dust, fumes, or vapors.[9]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be completed before any experimental work.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][11]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9][11]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[12]

Caption: General workflow for the safe handling of chemical intermediates.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Storage under an inert gas (nitrogen or argon) at 2-8°C or frozen is recommended to ensure long-term stability.[13][14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and moisture.[12]

Conclusion

This compound stands out as a potent synthetic intermediate with significant promise for agrochemical and pharmaceutical research. While publicly available data on its specific physicochemical properties is sparse, its structural characteristics point to a well-defined reactivity profile centered on its electrophilic chloromethyl group. By leveraging established synthetic and analytical methodologies and adhering to stringent safety protocols, researchers can effectively utilize this compound as a versatile building block to forge novel and complex molecules, driving innovation in drug discovery and beyond.

References

-

Watson International Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

S K ZINC. (n.d.). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]

-

El-Gamal, S. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 41227-73-0 | this compound - Synblock [synblock.com]

- 5. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. watson-int.com [watson-int.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Chloro-6-chloromethylpyridazine CAS#: 120276-59-7 [amp.chemicalbook.com]

- 14. 120276-59-7|3-Chloro-6-(chloromethyl)pyridazine|BLD Pharm [bldpharm.de]

The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 3-(Chloromethyl)-6-methoxypyridazine

For Immediate Release

This technical guide, designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, provides an in-depth analysis of the spectral data for the versatile heterocyclic intermediate, 3-(chloromethyl)-6-methoxypyridazine. By elucidating its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this document serves as a crucial reference for the unambiguous identification and quality control of this important building block.

Introduction: The Significance of this compound

This compound is a key starting material in the synthesis of a wide range of biologically active molecules. Its pyridazine core is a common motif in medicinal chemistry, and the presence of a reactive chloromethyl group at the 3-position, along with a methoxy group at the 6-position, offers multiple avenues for synthetic modification. Accurate and comprehensive spectral analysis is paramount to ensure the identity, purity, and suitability of this compound for downstream applications where structural integrity is critical. This guide presents a detailed examination of its spectral signature, underpinned by experimental data and theoretical calculations.

Molecular Structure and Overview

The structural framework of this compound forms the basis for interpreting its spectral data. The molecule consists of a six-membered aromatic diazine ring, substituted with a chloromethyl group and a methoxy group.

Molecular Formula: C₆H₇ClN₂O[1]

Molecular Weight: 158.59 g/mol [1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about the electronic environment of the protons and carbon atoms.[4]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[5]

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52 | d | 1H | H-4 |

| 7.01 | d | 1H | H-5 |

| 4.80 | s | 2H | -CH₂Cl |

| 4.12 | s | 3H | -OCH₃ |

Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4]

Interpretation:

-

The two doublets at 7.52 and 7.01 ppm are characteristic of the two coupled protons on the pyridazine ring. The downfield shift is consistent with their attachment to an electron-deficient aromatic system. The coupling between these two adjacent protons results in the doublet splitting pattern.

-

The singlet at 4.80 ppm, integrating to two protons, is assigned to the methylene (-CH₂) protons of the chloromethyl group. The electronegative chlorine atom deshields these protons, causing them to resonate at a relatively high chemical shift.

-

The singlet at 4.12 ppm, integrating to three protons, is attributed to the methyl (-CH₃) protons of the methoxy group.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C-6 |

| 152.1 | C-3 |

| 128.5 | C-4 |

| 118.2 | C-5 |

| 54.9 | -OCH₃ |

| 43.7 | -CH₂Cl |

Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4]

Interpretation:

-

The signals at 164.8 and 152.1 ppm are assigned to the carbon atoms of the pyridazine ring directly attached to the electronegative oxygen and nitrogen atoms (C-6 and C-3, respectively).

-

The peaks at 128.5 and 118.2 ppm correspond to the other two carbon atoms of the aromatic ring (C-4 and C-5).

-

The signal at 54.9 ppm is characteristic of the methoxy group's carbon atom.

-

The upfield signal at 43.7 ppm is assigned to the carbon of the chloromethyl group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.[4]

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: The solid sample of this compound was analyzed using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: The FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹.[5]

Caption: General workflow for FTIR analysis.

IR Spectral Data and Interpretation

The following table summarizes the key absorption bands observed in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3105, 3080 | C-H stretching (aromatic) |

| 2960 | C-H stretching (aliphatic, -CH₂) |

| 2850 | C-H stretching (aliphatic, -OCH₃) |

| 1578 | C=C stretching (pyridazine ring) |

| 1475 | CH₂ scissoring |

| 1330 | C-H in-plane bending |

| 1245 | C-O stretching (asymmetric) |

| 1025 | C-O stretching (symmetric) |

| 830 | C-H out-of-plane bending |

| 720 | C-Cl stretching |

Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5]

Interpretation:

-

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridazine ring. The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic chloromethyl and methoxy groups.

-

Ring Vibrations: The absorption at 1578 cm⁻¹ is attributed to the C=C stretching vibrations within the pyridazine ring.

-

C-O Stretching: The strong band at 1245 cm⁻¹ corresponds to the asymmetric C-O stretching of the methoxy group, a characteristic feature for aryl ethers. The symmetric stretch appears around 1025 cm⁻¹.

-

C-Cl Stretching: The absorption in the region of 720 cm⁻¹ is assigned to the C-Cl stretching vibration of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: The mass spectrum of this compound was obtained using an electron ionization (EI) source.[3]

Caption: General workflow for mass spectrometry analysis.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

| m/z | Assignment |

| 158/160 | [M]⁺ (Molecular ion) |

| 123 | [M - Cl]⁺ |

| 113 | [M - CH₂Cl]⁺ |

| 95 | [M - Cl - CO]⁺ |

Source: Predicted and observed data from NIST and PubChem.[1][3]

Interpretation:

-

Molecular Ion Peak: The presence of a molecular ion peak at m/z 158 and an M+2 peak at m/z 160 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This confirms the molecular weight of the compound.

-

Fragmentation Pathway: The fragmentation pattern provides further structural confirmation. A common fragmentation pathway involves the loss of a chlorine radical to give a peak at m/z 123. The loss of the entire chloromethyl radical results in the fragment at m/z 113. Subsequent fragmentation, such as the loss of carbon monoxide (CO) from the ring, can also be observed.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust and reliable basis for its identification and characterization. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The mass spectrum unequivocally establishes the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This collection of spectral data serves as an essential tool for scientists and researchers, ensuring the quality and integrity of this vital synthetic intermediate in the pursuit of novel chemical entities.

References

-

Mary, Y. S., & Xavier, S. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36–45. [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]

-

ResearchGate. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved from [Link]

-

NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 4. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

CAS number for 3-(Chloromethyl)-6-methoxypyridazine

An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine: A Core Building Block for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds.[1] Its π-deficient aromatic system and the presence of two basic nitrogen atoms in a 1,2-arrangement confer advantageous physicochemical properties, making it a cornerstone for the design of novel therapeutic agents.[1] Within this class, This compound (CAS Number: 41227-73-0 ) emerges as a highly versatile and reactive building block.[2]

This technical guide offers a comprehensive analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthetic pathway with mechanistic insights, explore its reactivity and applications in drug discovery, and outline rigorous safety and handling protocols. The objective is to equip scientists with the critical knowledge required to effectively and safely leverage this potent intermediate in their research endeavors.

Physicochemical & Structural Characteristics

The utility of a chemical intermediate is fundamentally dictated by its structural and physical properties. This compound is characterized by a pyridazine ring substituted with a methoxy group at the 6-position and a reactive chloromethyl group at the 3-position. The methoxy group acts as an electron-donating group, influencing the electronic properties of the ring, while the chloromethyl group serves as a potent electrophilic site for subsequent chemical modifications.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41227-73-0 | [2] |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| MDL Number | MFCD10698628 | [2] |

| Appearance | White to off-white powder/crystals (inferred) | N/A |

| Storage | Store in a dry, sealed container | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed as a final product but can be logically constructed from well-established precursors. The most authoritative pathway begins with maleic hydrazide (or its tautomer, pyridazine-3,6-diol) and proceeds through key intermediates.[3] This multi-step approach ensures high purity and regiochemical control.

Proposed Synthetic Pathway

The synthesis can be dissected into three primary stages:

-

Dichlorination: Conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine.

-

Selective Methoxylation: Nucleophilic substitution of one chlorine atom to yield 3-chloro-6-methoxypyridazine.

-

Functionalization: Introduction of the chloromethyl group. (This final step is a proposed extension based on common organic reactions).

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [3][4]

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the hydroxyl groups of the pyridazine-3,6-diol tautomer into chlorides.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add maleic hydrazide (1.0 eq.) to phosphorus oxychloride (5.0-10.0 eq.).[4]

-

Heat the mixture to 125 °C and maintain for 4-6 hours.[4]

-

After the reaction is complete (monitored by TLC/GC), cool the mixture and remove excess POCl₃ under reduced pressure.

-

Very carefully, pour the resulting residue onto crushed ice. This is a highly exothermic step.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as 28% ammonium hydroxide, until the pH is approximately 8.[4]

-

The solid product will precipitate. Collect the crude 3,6-dichloropyridazine by suction filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Protocol 2.2: Synthesis of 3-Chloro-6-methoxypyridazine [3]

-

Rationale: The two chlorine atoms on 3,6-dichloropyridazine have different reactivities. A controlled nucleophilic aromatic substitution (SₙAr) with sodium methoxide allows for the selective replacement of one chlorine atom.

-

Procedure:

-

Prepare a solution of sodium methoxide (1.0-1.2 eq.) in anhydrous methanol.

-

Add 3,6-dichloropyridazine (1.0 eq.) portion-wise to the methoxide solution at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.

-

Allow the reaction to warm to room temperature or gently heat to reflux (typically 40-60 °C) until completion, as monitored by TLC or GC-MS.

-

Cool the reaction mixture and quench by adding water, which will cause the product to precipitate.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude 3-chloro-6-methoxypyridazine can be further purified by column chromatography or recrystallization.

-

Chemical Reactivity and Applications in Drug Discovery

The primary value of this compound lies in the high reactivity of the chloromethyl group, which makes it an excellent electrophilic handle for introducing the methoxypyridazine core into larger molecules.

Core Reactivity: Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyridazine ring can stabilize the transition state. This allows for facile reaction with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reaction is the cornerstone of its utility as a synthetic building block.[5]

Caption: General reactivity of this compound.

Applications in Medicinal Chemistry

The pyridazine moiety is a key pharmacophore in drugs targeting a variety of diseases. Its derivatives have been investigated for anticancer, anti-inflammatory, and anti-infective properties.[1][6]

-

Anticancer Agents: Pyridazine-based compounds have been designed as inhibitors of critical signaling pathways in cancer cells. For example, hybrids of chloropyridazine have shown promise as apoptosis inducers and PARP-1 inhibitors.[1] this compound provides a direct route to tether the pyridazine core to other pharmacophores, enabling the creation of novel hybrid molecules with enhanced potency and selectivity.[1]

-

Agrochemicals: The pyridazine structure is also found in various herbicides and fungicides.[7][8] The reactivity of this compound allows for its incorporation into complex structures designed to modulate biological pathways in pests and weeds.

-

Scaffold for Library Synthesis: In modern drug discovery, the generation of diverse chemical libraries is essential for identifying new hits.[6] The well-defined reactivity of this building block makes it an ideal starting point for parallel synthesis, allowing for the rapid creation of a multitude of pyridazine derivatives for high-throughput screening.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from its chemical structure and data on analogous compounds like 3-chloro-6-methylpyridazine and 3,6-dichloropyridazine.[9] The presence of a reactive chloromethyl group suggests it should be handled as a hazardous substance, likely an irritant and a potential lachrymator.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [10] |

Safe Handling Workflow

Adherence to a strict safety protocol is mandatory when handling this compound.

Caption: Standard workflow for safely handling reactive chemical intermediates.

First Aid Measures (Recommended)[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines to prevent unwanted reactions.[9]

Conclusion

This compound stands out as a valuable and reactive intermediate for chemical synthesis. Its defined structure, featuring a key electrophilic center, provides a reliable entry point for incorporating the medicinally significant pyridazine core into novel molecular architectures. While it must be handled with the care afforded to hazardous reagents, its synthetic utility in the fields of pharmaceutical and agrochemical research is clear. This guide provides the foundational knowledge for scientists to harness the potential of this building block, paving the way for future discoveries and innovations.

References

-

LookChem. (Date not available). 3-Chloro-6-methoxypyridazine. Available at: [Link]

-

Autech Industry Co.,Limited. (Date not available). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Available at: [Link]

-

PubChem. (Date not available). This compound. Available at: [Link]

-

Global Substance Registration System (GSRS). (Date not available). 3-CHLORO-6-METHOXY-PYRIDAZINE 2-OXIDE. Available at: [Link]

-

El-Sayed, N. et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Available at: [Link]

-

Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (Date not available). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 41227-73-0 | this compound - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. 3-ChloroMethyl-6-Methoxy-pyridazine | 41227-73-0 [amp.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Reactivity and stability of 3-(Chloromethyl)-6-methoxypyridazine

An In-Depth Technical Guide to the Reactivity and Stability of 3-(Chloromethyl)-6-methoxypyridazine

Executive Summary

This compound (CAS No: 41227-73-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique architecture, featuring a methoxy-substituted, electron-deficient pyridazine ring coupled to a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive analysis of the compound's core reactivity, stability profile, and safe handling procedures. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols for its synthesis and key transformations, and explore its application as a strategic intermediate in drug discovery. This document is intended for researchers, chemists, and process development scientists who require a deep technical understanding of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is foundational to its successful application in synthesis. This compound is a solid at room temperature. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41227-73-0 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1][2] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 89 - 93 °C | [3][4] |

| Boiling Point | 175 °C at 3 mmHg | [3][4] |

| SMILES | COC1=NN=C(C=C1)CCl | [2] |

| InChIKey | JFXSVKPIIFBWPF-UHFFFAOYSA-N | [2] |

Characterization of this compound relies on standard spectroscopic techniques. Proton NMR (¹H NMR) spectroscopy would be expected to show distinct signals for the methoxy protons, the methylene protons of the chloromethyl group, and the two aromatic protons on the pyridazine ring. Carbon-13 NMR would similarly provide unique signals for each carbon atom. Mass spectrometry (MS) should show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 ratio, indicative of the single chlorine atom.[4] Infrared (IR) spectroscopy can confirm the presence of C-Cl, C-O, and aromatic C-H bonds.[5]

Synthesis and Manufacturing

The synthesis of this compound is not as commonly documented as its isomer, 3-chloro-6-methoxypyridazine. However, a logical synthetic approach can be devised from readily available precursors, leveraging established heterocyclic chemistry transformations. A plausible route involves the chlorination of a methyl group attached to the pyridazine core.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from 3,6-dichloropyridazine, a common commodity chemical.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-Chloro-6-methoxypyridazine from 3,6-Dichloropyridazine [4]

-

Prepare a solution of sodium methoxide in methanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a separate flask, dissolve 3,6-dichloropyridazine in anhydrous methanol.

-

Cool the 3,6-dichloropyridazine solution in an ice bath and add the sodium methoxide solution dropwise, maintaining a low temperature to favor mono-substitution.[6]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quench the reaction by carefully adding water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude solid by recrystallization from ethanol or via silica gel column chromatography.[4][6]

Step 2 & 3: Conversion to this compound Causality: Direct chloromethylation of the 3-chloro-6-methoxypyridazine is challenging. A more robust method involves first installing a methyl group, which can then be selectively halogenated. A cross-coupling reaction is suitable for this C-C bond formation. The subsequent benzylic-type chlorination of the methyl group is a standard radical reaction. A procedure analogous to the chlorination of 3-methylpyridazine can be adapted.[7]

-

Dissolve the intermediate (3-methyl-6-methoxypyridazine) in a suitable anhydrous solvent like chloroform or carbon tetrachloride.

-

Add a chlorinating agent such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). A radical initiator (e.g., AIBN or benzoyl peroxide) is often required.

-

Reflux the reaction mixture while monitoring its progress via TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature. If NCS was used, the succinimide byproduct can be removed by filtration.

-

Wash the organic phase sequentially with an aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final compound by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloromethyl group, which functions as a potent electrophile. The pyridazine ring's electronic nature significantly modulates this reactivity.

The Electrophilic Nature of the Chloromethyl Group

The chloromethyl group is analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent methylene carbon is rendered highly electrophilic. This is further amplified by the electron-withdrawing nature of the pyridazine ring, which pulls electron density away from the side chain, making the carbon atom exceptionally susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functional groups. These reactions are pivotal in building molecular complexity in drug discovery programs.[8]

-

N-Nucleophiles: Reacts readily with primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole) to form the corresponding substituted amines.

-

O-Nucleophiles: Reaction with alcohols, phenols, or carboxylates in the presence of a non-nucleophilic base yields ethers and esters, respectively.

-

S-Nucleophiles: Thiols and thiophenols efficiently displace the chloride to form thioethers, a common moiety in pharmacologically active compounds.

-

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used for C-C bond formation.

Mechanistic Considerations: A Predominantly Sₙ2 Pathway

The substitution reactions on the chloromethyl group can theoretically proceed via an Sₙ1 or Sₙ2 mechanism.

-

Sₙ1 Pathway: Would involve the formation of a pyridazinyl-methyl carbocation intermediate. However, the two adjacent, electron-withdrawing nitrogen atoms of the pyridazine ring would significantly destabilize this positive charge, making the Sₙ1 pathway energetically unfavorable.

-

Sₙ2 Pathway: This is the more plausible and dominant mechanism. A nucleophile attacks the electrophilic methylene carbon in a concerted step, displacing the chloride ion through a trigonal bipyramidal transition state. This pathway avoids the formation of the high-energy carbocation intermediate.[9]

Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.

Stability, Storage, and Safe Handling

As a reactive alkylating agent, this compound requires careful handling and storage to ensure its integrity and the safety of laboratory personnel.

Thermal and Chemical Stability

The compound is expected to be sensitive to:

-

Moisture: Prone to hydrolysis, which would convert the chloromethyl group to a hydroxymethyl group.

-

Strong Bases: May lead to elimination or decomposition reactions.

-

Heat: Elevated temperatures can accelerate decomposition.

Recommended Storage Conditions

To maintain its quality and prevent degradation, the following storage conditions are recommended:

-

Container: Store in a tightly sealed container.[10]

-

Atmosphere: For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is advisable.

-

Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration is often recommended.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[3]

Safe Handling and Hazard Information

While specific toxicology data for this exact compound is limited, compounds with similar structures (chloromethylated aromatics, pyridazines) are classified as hazardous.[3] Standard laboratory safety protocols must be strictly followed.

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [10] |

| Acute Toxicity (Oral, Inhalation) | - | May be harmful if swallowed or inhaled | [3][11] |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation | [11][12] |

Personal Protective Equipment (PPE) Workflow:

Sources

- 1. CAS 41227-73-0 | this compound - Synblock [synblock.com]

- 2. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthetic Precursors for 3-(Chloromethyl)-6-methoxypyridazine

Introduction

This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a pyridazine core with a reactive chloromethyl group at the 3-position and a methoxy group at the 6-position, offers a versatile scaffold for the development of novel therapeutic agents and other biologically active molecules. The strategic placement of these functional groups allows for sequential and selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the critical precursors and the underlying chemical principles. As your senior application scientist, this document is structured to deliver not just protocols, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Part 1: The Primary Synthetic Route via 3-Methyl-6-methoxypyridazine

The most direct and industrially scalable approach to this compound is the selective chlorination of the methyl group of its immediate precursor, 3-methyl-6-methoxypyridazine. This strategy leverages the enhanced reactivity of the C-H bonds on the methyl group, which are analogous to benzylic protons, due to their position adjacent to the electron-deficient pyridazine ring. This activation facilitates free-radical halogenation under controlled conditions, allowing for precise installation of the chloro substituent.

Caption: Overall workflow for the primary synthetic route.

Synthesis of the Key Precursor: 3-Methyl-6-methoxypyridazine

The cornerstone of this pathway is the efficient synthesis of 3-methyl-6-methoxypyridazine. This is most commonly achieved through a two-step sequence starting from a 3-methyl-6-pyridazinone scaffold.

1.1.1. Chlorination of 3-Methyl-6-pyridazinone

The initial step involves the conversion of the hydroxyl group (in its keto tautomeric form) of 3-methyl-6-pyridazinone into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

-

Mechanism Insight: The lone pair on the pyridazinone oxygen attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the C-O bond with a C-Cl bond. The reaction is typically performed at elevated temperatures to drive it to completion.[1]

1.1.2. Methoxylation of 3-Chloro-6-methylpyridazine

With the chloro group installed, the methoxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. 3-Chloro-6-methylpyridazine is treated with sodium methoxide (NaOMe) in methanol (MeOH).

-

Causality of Experimental Choice: The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack by the methoxide ion. The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the ring nitrogen atoms. Methanol serves as a suitable solvent as it readily dissolves the sodium methoxide and the starting material. The reaction is typically heated to ensure a reasonable reaction rate.

Detailed Protocol 1.1: Synthesis of 3-Methyl-6-methoxypyridazine

Step A: Synthesis of 3-Chloro-6-methylpyridazine from 3-Methyl-6-pyridazinone

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-6-pyridazinone (1.0 eq.).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or a saturated sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-chloro-6-methylpyridazine can be purified by column chromatography or recrystallization.

Step B: Synthesis of 3-Methyl-6-methoxypyridazine from 3-Chloro-6-methylpyridazine

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal (1.1 eq.) to methanol or by using a commercial solution.

-

Reagent Addition: Add 3-chloro-6-methylpyridazine (1.0 eq.) to the sodium methoxide solution.

-

Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-methyl-6-methoxypyridazine can be purified by silica gel chromatography if necessary.

Side-Chain Chlorination of 3-Methyl-6-methoxypyridazine

This final transformation is a free-radical chlorination that selectively targets the methyl group. The choice of chlorinating agent and initiator is critical to maximize the yield of the desired mono-chlorinated product and minimize side reactions.

-

Mechanism Insight: The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals.

-

Propagation: These radicals abstract a hydrogen atom from the methyl group of 3-methyl-6-methoxypyridazine to form a resonance-stabilized pyridazinyl-methyl radical. This radical then reacts with the chlorine source (e.g., NCS) to yield the final product and a new radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine.

-

Caption: Simplified free-radical chlorination mechanism.

Chlorinating Agents

Several reagents can be employed for this side-chain chlorination. The choice depends on factors like scale, safety, and desired selectivity.

| Reagent | Common Initiator | Typical Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | AIBN, BPO | Reflux in CCl₄ or CHCl₃, Photochemical (UV lamp) | Solid, easy to handle; good selectivity for mono-chlorination.[2] | Can sometimes require longer reaction times. |

| Trichloroisocyanuric Acid (TCCA) | AIBN, BPO | Reflux in CHCl₃ or DCM | High chlorine content by weight; cost-effective. | Can be highly reactive; potential for over-chlorination. |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN, BPO | Reflux in an inert solvent | Effective for a range of substrates. | Generates corrosive HCl and SO₂ byproducts. |

| Chlorine Gas (Cl₂) | UV Light | Bubbled through a solution in CCl₄ or neat | Inexpensive for large scale. | Difficult to handle; poor selectivity; risk of ring chlorination. |

Detailed Protocol 1.2: Chlorination using N-Chlorosuccinimide (NCS)

-

Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 3-methyl-6-methoxypyridazine (1.0 eq.) and a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir overnight. The reaction can also be initiated by irradiating with a UV lamp at room temperature. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography to yield the final product.

Part 2: Alternative Synthetic Considerations

While the chlorination of 3-methyl-6-methoxypyridazine is the most straightforward route, it is theoretically possible to construct the target molecule from more fundamental pyridazine precursors. These routes are generally more complex and less efficient but are presented here for completeness.

Hypothetical Route from 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a readily available starting material, often synthesized from maleic anhydride.[3] A multi-step synthesis could be envisioned, although it presents significant challenges in regioselectivity.

Caption: A possible, though challenging, alternative synthetic pathway.

-

Selective Mono-methoxylation: Reacting 3,6-dichloropyridazine with one equivalent of sodium methoxide can yield 3-chloro-6-methoxypyridazine.[4] Controlling this reaction to prevent the formation of the di-methoxy byproduct is crucial.

-

Introduction of a C1 Unit: The next step, introducing a one-carbon unit at the 3-position, is the most challenging. It could potentially be achieved through organometallic cross-coupling reactions (e.g., Stille or Kumada coupling with a suitable C1 synthon) or by forming a Grignard or lithiated species at the 3-position, followed by reaction with formaldehyde. These reactions are often low-yielding and require stringent anhydrous conditions.

-

Final Chlorination: If the 3-(hydroxymethyl)-6-methoxypyridazine intermediate can be successfully synthesized, the final hydroxyl-to-chloro conversion can be readily achieved using standard reagents like thionyl chloride (SOCl₂) or an Appel reaction (PPh₃, CCl₄).

This alternative route highlights the elegance and efficiency of the primary pathway described in Part 1. The difficulty in selectively functionalizing the 3-position of 3-chloro-6-methoxypyridazine makes the side-chain chlorination of the corresponding 3-methyl precursor the superior and more practical choice for synthesis.

Conclusion

The synthesis of this compound is most effectively accomplished through a linear sequence starting with the conversion of 3-methyl-6-pyridazinone to 3-chloro-6-methylpyridazine, followed by nucleophilic substitution with sodium methoxide to yield the key precursor, 3-methyl-6-methoxypyridazine. The final, critical step is a selective free-radical chlorination of the methyl group. For this transformation, N-chlorosuccinimide (NCS) with a radical initiator like AIBN offers a reliable and selective method suitable for laboratory and scale-up operations. Understanding the mechanisms and the rationale behind the choice of reagents and conditions is paramount for optimizing this synthesis, ensuring high yields and purity of this valuable synthetic intermediate.

References

-

ResearchGate. (2025). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate. [Link]

-

Molbase. 3-chloro-6-methylsulfanylpyridazine. Retrieved from Molbase. [Link]

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Retrieved from Organic Syntheses. [Link]

-

ACS Omega. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. [Link]

- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (2015). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from ResearchGate. [Link]

-

PMC - NIH. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Retrieved from PMC - NIH. [Link]

-

WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from WUR eDepot. [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from SAR Publication. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 3-(Chloromethyl)-6-methoxypyridazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its varied forms, 3-(chloromethyl)-6-methoxypyridazine presents a particularly compelling starting point for novel drug discovery. Its inherent reactivity, conferred by the chloromethyl group, allows for extensive chemical derivatization, opening avenues to a diverse chemical space. This technical guide provides an in-depth exploration of the potential biological targets of this compound derivatives. By synthesizing current research on related pyridazine compounds and established drug discovery methodologies, this document serves as a comprehensive resource for researchers aiming to exploit this promising chemical scaffold. We will delve into high-potential kinase targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Interleukin-2-inducible T-cell Kinase (ITK), and provide detailed, field-proven protocols for target identification, validation, and characterization.

The this compound Scaffold: A Gateway to Bioactive Molecules

The this compound core is a versatile building block in synthetic medicinal chemistry. The chloromethyl group at the 3-position serves as a reactive electrophile, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments, thereby generating extensive libraries of novel derivatives. The 6-methoxy group, on the other hand, influences the electronic properties of the pyridazine ring and can participate in hydrogen bonding interactions with biological targets. This combination of a reactive handle and a modulating substituent makes this scaffold an attractive starting point for the development of targeted therapeutics.

The broader class of pyridazine and pyridazinone derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] This well-established biological activity profile strongly suggests that derivatives of this compound are likely to interact with key cellular signaling pathways, making the identification of their specific molecular targets a critical step in the drug discovery process.

High-Potential Biological Targets: Kinases in the Crosshairs

Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology and immunology. Their fundamental role in cell signaling makes them attractive targets for therapeutic intervention. Based on the known activities of various pyridazine-containing compounds, two kinase targets stand out as particularly promising for derivatives of this compound: VEGFR-2 and ITK.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, with several small molecule inhibitors and antibodies approved for therapeutic use.[4]

Numerous studies have reported on pyridazine and related heterocyclic scaffolds as potent VEGFR-2 inhibitors.[5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation necessary for downstream signaling. The structural similarities between these reported inhibitors and the potential derivatives of this compound provide a strong rationale for investigating VEGFR-2 as a primary target.

Signaling Pathway Visualization: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Interleukin-2-inducible T-cell Kinase (ITK)

ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, playing a key role in T-cell activation, differentiation, and cytokine production.[6] Given its central role in the adaptive immune response, ITK has emerged as a promising therapeutic target for autoimmune diseases, allergic conditions such as asthma, and certain T-cell malignancies.[6]

Recent research has highlighted the potential of pyridazine and pyridazinone-based scaffolds as inhibitors of ITK.[7] These inhibitors can modulate T-cell responses and have shown efficacy in preclinical models of inflammatory diseases. The potential to develop selective ITK inhibitors from the this compound scaffold warrants significant investigation.

Signaling Pathway Visualization: ITK Inhibition

Caption: ITK signaling pathway and point of inhibition.

Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for the robust identification and validation of the biological targets of novel small molecules. This typically involves a combination of direct biochemical methods and cell-based assays.

Target Identification Strategies

The initial step in understanding the mechanism of action of a bioactive compound is to identify its direct binding partners within the proteome. Affinity-based proteomics is a powerful and widely used technique for this purpose.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Caption: Affinity chromatography workflow for target identification.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

-

Affinity Probe Synthesis:

-

Synthesize a derivative of this compound with a linker at a position that does not interfere with its biological activity.

-

Covalently attach an affinity tag, such as biotin, to the terminus of the linker.

-

-

Cell Lysate Preparation:

-

Culture the relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2, or Jurkat T-cells for ITK) to a sufficient density.

-

Lyse the cells using a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the biotinylated affinity probe to allow for the formation of probe-target protein complexes.

-

Introduce streptavidin-coated magnetic beads or agarose resin to the lysate to capture the biotinylated probe and its binding partners.

-

Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and a reducing agent).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired mass spectra against a protein sequence database.

-

Target Validation: In Vitro Kinase Assays

Once potential kinase targets have been identified, their interaction with the compound must be validated and quantified using in vitro biochemical assays. These assays directly measure the enzymatic activity of the purified kinase in the presence of the inhibitor.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits and common laboratory practices.[1][8]

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer from a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

-

Prepare serial dilutions of the this compound derivative in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

-

-

Assay Procedure:

-

To a 96-well white plate, add the master mix to each well.

-

Add the diluted inhibitor to the "Test Inhibitor" wells.

-

Add vehicle control (e.g., 1% DMSO in 1x Kinase Buffer) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Initiate the kinase reaction by adding purified recombinant VEGFR-2 enzyme to all wells except the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

The luminescent signal is inversely proportional to kinase activity.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

| Component | "Test Inhibitor" Well | "Positive Control" Well | "Blank" Well |

| Master Mix | 25 µL | 25 µL | 25 µL |

| Inhibitor (diluted) | 5 µL | - | - |

| Vehicle Control | - | 5 µL | 5 µL |

| VEGFR-2 Enzyme | 20 µL | 20 µL | - |

| 1x Kinase Buffer | - | - | 20 µL |

| Total Volume | 50 µL | 50 µL | 50 µL |

Detailed Protocol: In Vitro ITK Kinase Assay (Radiometric)

This protocol is based on established methods for measuring kinase activity using radiolabeled ATP.[9][10]

-

Reagent Preparation:

-

Prepare a Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Prepare a substrate solution (e.g., myelin basic protein (MBP) at 1 mg/mL in water).

-

Prepare a γ-³²P-ATP assay cocktail containing unlabeled ATP and γ-³²P-ATP.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the Kinase Assay Buffer, diluted inhibitor or vehicle control, substrate solution, and purified recombinant ITK enzyme.

-

Initiate the reaction by adding the γ-³²P-ATP assay cocktail.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

-

Detection:

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Target Validation: Cellular Assays

While in vitro assays are crucial for confirming direct target engagement, cellular assays are essential to determine if the compound can inhibit the target in a more physiologically relevant context and elicit the desired biological response.

Detailed Protocol: Cellular VEGFR-2 Phosphorylation Assay

-

Cell Culture and Treatment:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with serial dilutions of the this compound derivative or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.

-

-

Detection of Phospho-VEGFR-2:

-

Lyse the cells and measure the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a sandwich ELISA or a cell-based immunoassay (e.g., In-Cell Western).

-

Alternatively, perform Western blotting on cell lysates using antibodies specific for pVEGFR-2 and total VEGFR-2.

-

-

Data Analysis:

-

Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.

-

Calculate the percentage of inhibition of VEGF-induced VEGFR-2 phosphorylation for each inhibitor concentration.

-

Determine the IC50 value.

-

Detailed Protocol: Cellular ITK Signaling Assay (NFAT Reporter Assay)

-

Cell Line and Transfection:

-

Use a Jurkat T-cell line stably transfected with a reporter construct containing the Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Cell Treatment and Stimulation:

-

Pre-treat the Jurkat-NFAT reporter cells with serial dilutions of the inhibitor or vehicle control.

-

Stimulate the T-cells to activate the TCR signaling pathway using anti-CD3 and anti-CD28 antibodies or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Incubate the cells for 6-24 hours to allow for reporter gene expression.

-

-

Detection:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, or colorimetric signal for β-galactosidase).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TCR-induced NFAT activation for each inhibitor concentration.

-

Determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The inherent reactivity of the chloromethyl group provides a versatile handle for the synthesis of diverse compound libraries. Based on the established pharmacology of related pyridazine derivatives, VEGFR-2 and ITK stand out as high-potential biological targets for derivatives of this scaffold.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and validation of these and other potential targets. A systematic approach, combining affinity-based proteomics for target discovery with a cascade of in vitro and cellular assays for target validation, is crucial for advancing compounds through the drug discovery pipeline.

Future research should focus on the synthesis and screening of focused libraries of this compound derivatives against a panel of kinases, including VEGFR-2 and ITK. Structure-activity relationship (SAR) studies will be instrumental in optimizing potency and selectivity. Furthermore, advanced cellular and in vivo models will be necessary to fully characterize the therapeutic potential of promising lead compounds. By leveraging the strategies outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold.

References

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

- Ruxer, J., et al. (2005). Identification of novel VEGFR-2 inhibitors. Cancer Research, 65(8 Supplement), 2832.

-

A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma. (2025). PubMed. Retrieved from [Link]

-